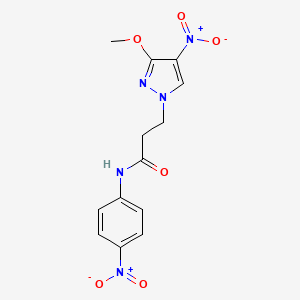![molecular formula C14H25N3O3 B4760072 1-acetyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4760072.png)
1-acetyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide
Übersicht
Beschreibung
1-acetyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide, also known as A-412,997, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. A-412,997 is a selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor, a G protein-coupled receptor that plays a crucial role in pain modulation, stress response, and reward pathways.
Wirkmechanismus
1-acetyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide acts as a selective antagonist of the NOP receptor, which is widely distributed in the central nervous system and peripheral tissues. The NOP receptor is involved in the modulation of pain, stress response, and reward pathways. By blocking the activation of the NOP receptor, 1-acetyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide can reduce pain perception and stress response, as well as modulate reward pathways.
Biochemical and Physiological Effects:
1-acetyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide has been shown to have significant effects on biochemical and physiological processes in animal models. It can reduce pain perception by blocking the activation of the NOP receptor, leading to a decrease in nociceptive signaling. 1-acetyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide can also modulate stress response by reducing the release of stress hormones, such as corticotropin-releasing hormone (CRH), and decreasing the activation of the hypothalamic-pituitary-adrenal (HPA) axis. Additionally, 1-acetyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide can modulate reward pathways by reducing the release of dopamine in the mesolimbic system.
Vorteile Und Einschränkungen Für Laborexperimente
1-acetyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide has several advantages for lab experiments, including its high selectivity for the NOP receptor and its ability to penetrate the blood-brain barrier. However, there are also limitations to its use, such as its potential toxicity and the need for careful dosing and administration.
Zukünftige Richtungen
There are several future directions for the study of 1-acetyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide. One potential area of research is the development of novel therapeutics based on the selective targeting of the NOP receptor. Another direction is the investigation of the role of 1-acetyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide in stress response and addiction, as well as its potential use in the treatment of mood disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-acetyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide and its potential limitations and toxicity.
Wissenschaftliche Forschungsanwendungen
1-acetyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various fields. It has been shown to have analgesic effects in animal models of acute and chronic pain, making it a promising candidate for the treatment of pain disorders. 1-acetyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide has also been investigated for its potential role in stress response and addiction, as the NOP receptor plays a crucial role in these pathways. Additionally, 1-acetyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide has been studied for its potential use in the treatment of mood disorders, such as depression and anxiety.
Eigenschaften
IUPAC Name |
1-acetyl-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O3/c1-12(18)17-5-2-13(3-6-17)14(19)15-4-7-16-8-10-20-11-9-16/h13H,2-11H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNORSOKGPISSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-(2,5-dimethylphenyl)ethyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B4759990.png)
![1-[2-(3-chlorophenoxy)butanoyl]-4-methylpiperazine](/img/structure/B4759993.png)
![(1-amino-8,8-dimethyl-5-phenyl-8,9-dihydro-6H-furo[2,3-b]pyrano[4,3-d]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B4760004.png)
![ethyl 2-(ethyl{[7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4760006.png)
![N-[2-(cyclohexylthio)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B4760022.png)
![N-(4-{[(4-chlorophenyl)amino]carbonyl}phenyl)-4-methoxybenzamide](/img/structure/B4760025.png)

![2-chloro-5-iodo-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4760048.png)

![4,5-dimethoxy-2-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4760069.png)
![2-{4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4760077.png)
![3-allyl-5-({5-[4-chloro-3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-thiazolidine-2,4-dione](/img/structure/B4760082.png)
![5-(3-fluorobenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4760086.png)